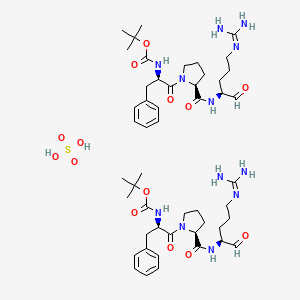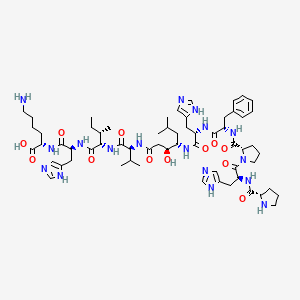
Isoxaflutole
Descripción general
Descripción
Isoxaflutole es un herbicida selectivo utilizado principalmente en cultivos de maíz. Fue comercializado por primera vez por Rhône-Poulenc en 1996 y es conocido por su capacidad para inhibir la enzima 4-hidroxifenilpiruvato dioxigenasa (HPPD). Esta inhibición conduce al blanqueamiento de las malezas debido al bloqueo de la biosíntesis de fenilquinona .
Aplicaciones Científicas De Investigación
Isoxaflutole tiene una amplia gama de aplicaciones de investigación científica, particularmente en la agricultura. Se utiliza para el control de malezas en cultivos de maíz y soya, controlando eficazmente las malezas de hoja ancha y las malezas de pasto . La investigación ha demostrado su potencial para la aplicación preemergente en maíz, proporcionando un control satisfactorio de temporada completa de las malezas dominantes .
Además de sus aplicaciones agrícolas, this compound también se estudia por sus interacciones con otros herbicidas, como la metribuzina, en soya resistente a this compound . Estos estudios tienen como objetivo determinar el espectro de malezas controladas y la tolerancia de los cultivos a tratamientos combinados con herbicidas .
Mecanismo De Acción
Isoxaflutole ejerce sus efectos inhibiendo la enzima 4-hidroxifenilpiruvato dioxigenasa (HPPD). Esta inhibición bloquea la biosíntesis de pigmentos carotenoides en las malezas, lo que lleva a su blanqueamiento y muerte eventual . El compuesto se convierte dentro de las plantas en un dicetonitrilo biológicamente activo, que es el principal agente herbicida .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Isoxaflutole inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the biosynthesis of plastoquinone, a molecule essential for photosynthetic electron transfer . By inhibiting HPPD, this compound disrupts this process, leading to the bleaching of weeds .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its inhibitory action on HPPD. This inhibition disrupts the biosynthesis of plastoquinone, leading to a failure of photosynthesis . This compound also causes a change in tissue color from green to non-pigmented over the course of a 4-week experiment .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme HPPD . This inhibition disrupts the conversion of tyrosine, through 4-hydroxyphenylpyruvate (HPP), to homogentisate, leading to the failure to produce plastoquinone .
Temporal Effects in Laboratory Settings
The elimination of the radioactivity associated with this compound following oral administration was rapid, with the majority (80%) of the radioactivity being eliminated within 48 hours at the high dose level and within 24 hours at the low dose level .
Dosage Effects in Animal Models
Following oral gavage dosing of rats, this compound was rapidly absorbed: about 70% after low dose (1 mg/kg bw) administration and about 40% after high dose (100 mg/kg bw) administration .
Metabolic Pathways
This compound and/or its metabolites have a mean β-phase elimination half-life of about 60 hours, irrespective of the dose level . The major component identified in urine, faeces, and liver was a diketonitrile (RPA 202248), followed by RPA 203328 (2-mesyl-4-trifluoromethylbenzoic acid) .
Transport and Distribution
A comprehensive assessment of the transport of this compound and its accumulation potential in semistatic water bodies was conducted using a distributed watershed scale model and observed water quality data .
Subcellular Localization
The subcellular localization of this compound mimics that of the native enzyme, which is shown to be dually targeted to chloroplasts and the cytosol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de isoxaflutole implica la formación del anillo isoxazol. Esto se logra cuando la hidroxilamina reacciona en etanol con un intermedio hecho de una dicetona sustituida apropiadamente con ortoformiato de trietilo, utilizando anhídrido acético como solvente . Otro método implica poner en contacto un compuesto con un oxidante que contiene ácido peroxi orgánico . Las condiciones de reacción son generalmente suaves, con altos rendimientos y bajos costos de materia prima .
Métodos de producción industrial: Los métodos de producción industrial para this compound típicamente implican el uso de metil ciclopropil metil cetona y metil éster de ácido trifluorometil benzoico como materias primas. El proceso incluye la oxidación para obtener la dicetona deseada, seguida de la reacción con ortoformiato de trietilo e hidrocloruro de hidroxilamina . Este método es conocido por su alto rendimiento y condiciones de reacción suaves .
Análisis De Reacciones Químicas
Tipos de reacciones: Isoxaflutole experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. La reacción principal implica su conversión dentro de las plantas en un dicetonitrilo biológicamente activo, que actúa como un inhibidor de HPPD .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen hidroxilamina, ortoformiato de trietilo y anhídrido acético . Las condiciones de reacción son típicamente suaves, con etanol a menudo utilizado como solvente .
Principales productos formados: El principal producto formado a partir de las reacciones de this compound es el dicetonitrilo, que es herbicida activo . Este compuesto se absorbe más fácilmente en las plantas a partir de tratamientos de suelo, lo que lo hace efectivo para el control de malezas .
Comparación Con Compuestos Similares
Isoxaflutole pertenece a la clase de isoxazoles y es similar a otros inhibidores de HPPD como mesotriona y tembotriona . this compound es único en su capacidad de ser absorbido más fácilmente en las plantas a partir de tratamientos de suelo, lo que lo hace particularmente efectivo para el control de malezas preemergentes .
Lista de compuestos similares:- Mesotriona
- Tembotriona
- Sulcotriona
- Benzobicyclon
Estos compuestos comparten un modo de acción similar, pero difieren en sus estructuras químicas y aplicaciones específicas .
Propiedades
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-4-yl)-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-24(21,22)12-6-9(15(16,17)18)4-5-10(12)13(20)11-7-19-23-14(11)8-2-3-8/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIKARCXOQLFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C2=C(ON=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034723 | |
| Record name | Isoxaflutole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or light yellow solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | Isoxaflutole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 6.2 mg/L at pH 5.5 and 20 °C | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.590 g/cu cm | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 7.5X10-9 mm Hg at 25 °C | |
| Record name | Isoxaflutole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white or pale yellow solid, Granular powder | |
CAS No. |
141112-29-0 | |
| Record name | Isoxaflutole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141112-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxaflutole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141112290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxaflutole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoxaflutole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, (5-cyclopropyl-4-isoxazolyl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOXAFLUTOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T9R0O0EYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
138-138.5 °C | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of isoxaflutole?
A1: this compound itself is a pro-herbicide that is rapidly metabolized in plants to its active form, a diketonitrile derivative (2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile) []. This diketonitrile inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [].
Q2: How does HPPD inhibition lead to weed control?
A2: HPPD is crucial for the biosynthesis of homogentisate, a precursor to plastoquinone and α-tocopherol, vital components for photosynthesis and protecting plants from photooxidative damage []. Inhibiting HPPD disrupts the production of these compounds, ultimately leading to the accumulation of phytoene, a pigment precursor, and the characteristic bleaching of leaves observed in susceptible species [].
Q3: Does the rate of diketonitrile degradation differ between plant species?
A3: Yes, the rate of diketonitrile degradation is correlated with the level of susceptibility to this compound. Tolerant species like corn rapidly degrade the diketonitrile, while susceptible species like velvetleaf (Abutilon theophrasti) exhibit slow degradation [].
Q4: Are there differences in this compound sensitivity within a plant species?
A4: Yes, research has shown variations in tolerance to this compound among different corn hybrids, suggesting genetic factors influence sensitivity []. For instance, in one study, the corn hybrid ‘Garst 8366’ displayed greater sensitivity to this compound plus flufenacet compared to ‘Garst 8600’ under various soil conditions [].
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C15H11F3N2O4S, and its molecular weight is 372.33 g/mol.
Q6: How do environmental factors like soil moisture and temperature influence this compound's efficacy?
A6: Soil moisture and temperature significantly impact this compound's degradation and efficacy. Higher moisture levels generally accelerate its breakdown in soil []. For instance, in one study, this compound degraded faster in soil with higher moisture content (-100 or -1500 kPa) compared to air-dry soil []. Similarly, elevated temperatures can enhance its degradation rate [, ]. This highlights the importance of considering these factors when using this compound.
Q7: How does soil organic matter affect this compound persistence?
A7: this compound tends to persist longer in soils with higher organic matter content. In a study examining the residual effect of this compound on different soils, the herbicide's efficacy decreased over time in a sandy loam soil but remained relatively persistent in a clay soil with higher organic matter content [].
Q8: Does this compound pose a risk to crops planted after corn in rotation?
A8: this compound residues can potentially injure sensitive crops planted in rotation after corn. For instance, cabbage and sugar beets showed reduced growth and yield when planted one year after this compound application in corn []. Therefore, it's crucial to consider the rotational crop sensitivity when using this compound.
Q9: How does this compound degrade in the environment?
A9: this compound primarily degrades in soil through hydrolysis, forming a diketonitrile derivative []. This diketonitrile is then transformed into a benzoic acid derivative, followed by further breakdown into minor unknown products []. Microbial activity plays a significant role in the degradation pathway beyond the initial hydrolysis of this compound to the diketonitrile [].
Q10: What are the primary routes of this compound dissipation in soil?
A10: this compound dissipates from the soil primarily through microbial degradation and chemical transformation. Leaching appears to be minimal based on field studies where this compound and its metabolites were not detected in deeper soil layers (10-20 cm) []. This suggests that this compound is relatively immobile in soil.
Q11: Has resistance to this compound been reported in weed populations?
A11: While widespread resistance has not been widely reported, research suggests that repeated this compound use can lead to shifts in weed populations, potentially favoring individuals with enhanced dormancy mechanisms, allowing them to escape the herbicide's window of activity []. For example, in continuous corn fields treated with this compound for eight years, a kochia (Kochia scoparia) population emerged with a higher degree of seed dormancy compared to populations unexposed to the herbicide [].
Q12: What are some alternative weed control strategies to this compound?
A12: Research suggests alternative strategies, including:
- Cover Crops: Planting cover crops like cowpea, lablab, and millet can effectively suppress weeds in various tillage systems [].
- Alternative Herbicides: Herbicides like amicarbazone, imazapic, metribuzin, and flumioxazin, combined with other herbicides or cultural practices, provide effective weed control options [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine](/img/structure/B1672575.png)

